molecular formula C9H16ClN3 B6299231 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride CAS No. 2303565-98-0

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Cat. No.: B6299231
CAS No.: 2303565-98-0
M. Wt: 201.70 g/mol
InChI Key: MZRJBWOOEHBDAK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a chemical compound with the molecular formula C9H15N3.ClH . It is a solid substance with a molecular weight of 201.7 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . The process involved virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H15N3.ClH .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature and has a molecular weight of 201.7 .

Safety and Hazards

The safety data sheet for 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is available . It is recommended to use personal protective equipment as required and to avoid ingestion and inhalation .

Properties

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-6-9-7(10)4-3-5-8(9)12(2)11-6;/h7H,3-5,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJBWOOEHBDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CCC2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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